SGLT1-Mediated Oral Bioavailability: Gastrodin Outperforms All Reported Glycoside Comparators in Intestinal Absorption Efficiency
Gastrodin was identified as the best glycoside compound absorbed via the intestinal glucose transport pathway, with the highest oral bioavailability among all reported glycoside active ingredients utilizing SGLT1 [1]. In a direct comparative study of three gastrodin analogues (salicin, arbutin, and 4-methoxyphenyl-β-D-glucoside [4-MG]), in vitro Caco-2 cell transport experiments demonstrated that the apparent permeability coefficient (Papp) of gastrodin from the apical (A) to basolateral (B) side was two-fold higher than the B-to-A direction, confirming polarized, carrier-mediated transport [2]. In situ single-pass intestinal perfusion experiments further revealed that the effective permeability (Peff) of gastrodin in the duodenum and jejunum was superior to salicin and comparable to arbutin, but with distinct segmental absorption kinetics [1]. The SGLT1 inhibitor phlorizin reduced gastrodin absorption rates in perfused rat intestines, and the Tmax of gastrodin was prolonged from 28 to 72 min when orally co-administered with a four-fold higher dose of glucose, confirming SGLT1 dependence [2]. In diabetic rats with elevated intestinal SGLT1 expression, the Tmax of gastrodin was significantly shortened to 20 min (versus 28 min in normal rats), further corroborating SGLT1-mediated uptake [2].
| Evidence Dimension | Oral bioavailability ranking among SGLT1-substrate glycosides / apparent permeability (Caco-2 Papp A→B) / Tmax modulation by glucose competition |
|---|---|
| Target Compound Data | Gastrodin: highest oral bioavailability among reported glycoside SGLT1 substrates; Papp A→B = 2× higher than B→A; Tmax = 28 min (normal), 72 min (+glucose), 20 min (diabetic rats) |
| Comparator Or Baseline | Salicin, arbutin, 4-MG: lower oral bioavailability than gastrodin via SGLT1 pathway; Papp A→B for arbutin > salicin > 4-MG in Caco-2 model |
| Quantified Difference | Gastrodin Tmax prolonged 2.6-fold (28→72 min) by competing glucose; shortened to 20 min in diabetic rats with high SGLT1 expression; Papp A→B/B→A ratio ≈ 2.0 for gastrodin in Caco-2 monolayers |
| Conditions | Rat everted gut sac model; Caco-2 cell monolayers (A→B and B→A transport); in situ single-pass rat intestinal perfusion; in vivo pharmacokinetics in SD rats and diabetic rats |
Why This Matters
For procurement decisions involving oral formulation development, gastrodin's verified SGLT1-dependent absorption mechanism provides a quantifiable bioavailability advantage over other phenolic glycosides that lack this transport pathway, directly impacting dose selection and therapeutic consistency.
- [1] Guo K, et al. Comparative study on the intestinal absorption of three gastrodin analogues via the glucose transport pathway. Eur J Pharm Sci. 2021;164:105914. doi:10.1016/j.ejps.2021.105914. View Source
- [2] Cai Z, et al. Role of glucose transporters in the intestinal absorption of gastrodin, a highly water-soluble drug with good oral bioavailability. J Drug Target. 2013;21(6):574-580. doi:10.3109/1061186X.2013.783200. PMID: 23480725. View Source
